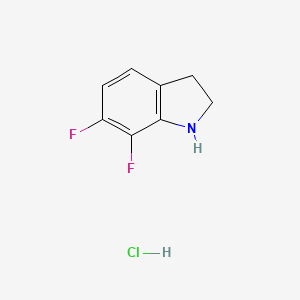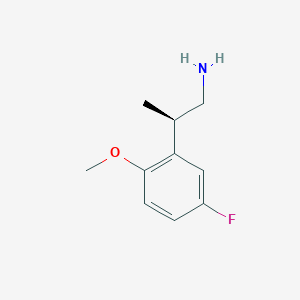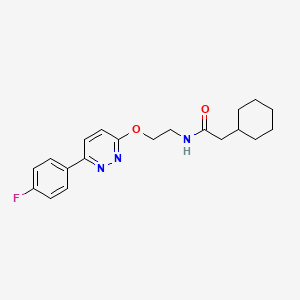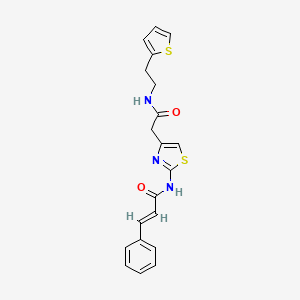
6,7-difluoro-2,3-dihydro-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing one nitrogen atom . The molecule has two fluorine atoms attached to the 6th and 7th carbon atoms of the indole ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of the compound is 191.61.科学的研究の応用
Antimicrobial Activities
6,7-difluoro-2,3-dihydro-1H-indole hydrochloride and its derivatives have been explored for their potential in antimicrobial applications. A study by Chundawat et al. (2016) focused on the synthesis of novel difluoromethylated indole derivatives, which exhibited significant in vitro antibacterial and antifungal activities against a variety of bacterial and fungal species (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Structural Analysis and Optical Applications
Tariq et al. (2020) conducted a comprehensive study on indole derivatives, demonstrating their wide range of applications in various fields including optical applications. The research included X-ray diffraction (XRD) studies, spectroscopic analysis, and density functional theory (DFT) investigations, which provided insights into the structural and optical properties of these compounds (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).
Electrosynthesis and Fluorination Methods
Yin et al. (2010) explored the electrosynthesis of fluorinated indole derivatives. This study is significant for understanding the chemical processes involved in the synthesis and fluorination of indole compounds, which can be vital for the development of new pharmaceuticals and materials (Yin, Wang, Inagi, & Fuchigami, 2010).
Enzymatic Mechanism Studies
Woolridge and Rokita (1991) utilized 6-(difluoromethyl)indole as a probe to study the enzymatic mechanism of indole processing by tryptophan synthase. This research provides valuable insights into the biochemical pathways and enzymatic actions involving indole compounds, which are crucial for understanding certain metabolic and synthetic processes in biology (Woolridge & Rokita, 1991).
Synthesis and Functionalization for Drug Discovery
Research by Huchet et al. (2015) focused on the synthesis and functionalization of indole derivatives for applications in drug discovery. They examined the effects of various fluorination patterns on properties relevant to medicinal chemistry, such as lipophilicity and metabolic stability. This study is crucial for the development of new pharmaceutical compounds (Huchet, Kuhn, Wagner, Kratochwil, Fischer, Kansy, Zimmerli, Carreira, & Müller, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
将来の方向性
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be diverse .
特性
IUPAC Name |
6,7-difluoro-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-6-2-1-5-3-4-11-8(5)7(6)10;/h1-2,11H,3-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYODLFRQHRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909336-58-8 |
Source


|
| Record name | 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2407064.png)

![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)




![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)


![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)
![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)
